molecular formula C17H17ClN2O4 B3753977 4-(4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide

4-(4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide

Cat. No.: B3753977
M. Wt: 348.8 g/mol
InChI Key: BZDJNXXPQYPXOV-UHFFFAOYSA-N
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Description

4-(4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide is an organic compound that belongs to the class of amides It features a chlorophenoxy group and a nitrophenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide typically involves the following steps:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate alkylating agent under basic conditions.

    Nitration of the methylphenyl compound: The methylphenyl compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation reaction: The chlorophenoxy intermediate is then reacted with the nitrated methylphenyl compound in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final butanamide product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated control systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential as a pharmaceutical agent due to its bioactive properties.

    Therapeutic Applications: Potential use in treating diseases by targeting specific biological pathways.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Materials Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenoxy)-N-(2-methylphenyl)butanamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    4-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide: Contains a bromine atom instead of chlorine, which can influence its chemical properties.

    4-(4-chlorophenoxy)-N-(2-ethyl-5-nitrophenyl)butanamide: Has an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.

Uniqueness

4-(4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide is unique due to the specific combination of functional groups it possesses, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-12-4-7-14(20(22)23)11-16(12)19-17(21)3-2-10-24-15-8-5-13(18)6-9-15/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDJNXXPQYPXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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